molecular formula C23H18FN7O2 B2826878 2-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1171529-39-7

2-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2826878
CAS RN: 1171529-39-7
M. Wt: 443.442
InChI Key: YMLQWZBJSOWIFY-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C23H18FN7O2 and its molecular weight is 443.442. The purity is usually 95%.
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Scientific Research Applications

  • Imaging and Diagnostic Applications : Some derivatives of the compound have been utilized in the study of the peripheral benzodiazepine receptor using positron emission tomography (PET). This includes the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted derivatives for imaging in neurodegenerative disorders (Fookes et al., 2008).

  • Cancer Research : Derivatives have been studied for their potential in tumor imaging with PET. This involves the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives and their biological evaluation for tumor imaging (Xu et al., 2012).

  • Antitumor and Antimicrobial Activities : Enaminones, which include pyrazole derivatives, have been synthesized for their potential antitumor and antimicrobial activities. This research explored novel N-arylpyrazole-containing enaminones and their cytotoxic effects against human breast and liver carcinoma cell lines (Riyadh, 2011).

  • Neuropharmacology : The compound has been part of research in identifying selective and potent antagonists for orexin receptor 1, which could have implications in treating disorders related to this receptor (Futamura et al., 2017).

  • Antiviral Research : Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and tested for anti-influenza A virus activity, particularly against the H5N1 subtype (Hebishy et al., 2020).

  • Chemical Synthesis : The compound and its derivatives have been explored in chemical synthesis, such as the development of 3-amino-4-fluoropyrazoles as building blocks in medicinal chemistry (Surmont et al., 2011).

  • Antibacterial and Insecticidal Potential : Research on pyrimidine linked pyrazole heterocyclics, which include this compound's derivatives, has been conducted to evaluate their antibacterial and insecticidal potential (Deohate & Palaspagar, 2020).

  • Fluorescent Cellular Imaging : Some derivatives have been used in the synthesis of novel compounds for fluorescent cellular imaging, indicating potential applications in biological and medical imaging (Gholami et al., 2021).

Mechanism of Action

Mode of Action

It is synthesized from 7-amino-4-methyl-2h-chromen-2-one and (±)-flurbiprofen , suggesting that it may interact with its targets in a manner similar to these parent compounds.

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Given its synthetic precursors, it may influence pathways related to inflammation and pain perception, similar to flurbiprofen, and pathways related to cellular signaling and regulation, similar to 7-amino-4-methyl-2h-chromen-2-one .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific data on this compound, it’s difficult to predict how these factors might impact its function .

properties

IUPAC Name

2-fluoro-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2/c1-13-7-9-15(10-8-13)30-20-17(12-25-30)22(33)28-23(27-20)31-19(11-14(2)29-31)26-21(32)16-5-3-4-6-18(16)24/h3-12H,1-2H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLQWZBJSOWIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

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